molecular formula C16H17ClN4O B6982430 2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine

2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine

Cat. No.: B6982430
M. Wt: 316.78 g/mol
InChI Key: WKIWEVPDPYDYOR-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chloro group at the 2-position and an amine group at the 4-position, which is further linked to a pyrazole moiety

Properties

IUPAC Name

2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-10-12(16(22-3)21(2)20-10)9-18-14-8-15(17)19-13-7-5-4-6-11(13)14/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWEVPDPYDYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC2=CC(=NC3=CC=CC=C32)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated at the 2-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination: The 4-position of the quinoline ring is aminated using a suitable amine source, such as ammonia or an amine derivative.

    Attachment of the Pyrazole Moiety: The final step involves the coupling of the pyrazole moiety to the aminated quinoline. This can be achieved through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the pyrazole moiety.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or pyrazole derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or other essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(quinolin-4-yl)benzamide: Similar structure with a benzamide moiety instead of the pyrazole.

    2-chloro-N-(quinolin-4-yl)acetamide: Similar structure with an acetamide moiety.

    2-chloro-N-(quinolin-4-yl)aniline: Similar structure with an aniline moiety.

Uniqueness

2-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]quinolin-4-amine is unique due to the presence of the methoxy and dimethyl substitutions on the pyrazole ring, which may enhance its bioactivity and specificity compared to other similar compounds.

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